4-(Difluoromethoxy)benzylamine
Overview
Description
4-(Difluoromethoxy)benzylamine (4-DFMA) is a fluorinated amine compound with a variety of applications in scientific research. It is a stable and non-toxic compound with a wide range of applications in biochemical and physiological research. 4-DFMA is used in a variety of laboratory experiments and is widely available commercially.
Scientific Research Applications
Antagonists in Human Histamine H3 Receptor Activation : Benzylamines like 4-(aminoalkoxy)benzylamines have been studied for their activity at the human histamine H3 receptor, where some exhibit significant binding affinities and antagonistic properties in cell-based models (Apodaca et al., 2003).
Synthesis of Phenethylamines : Benzylamines, obtained through the Mannich reaction or reductive alkylation, have been used to synthesize nitriles, which can be further reduced to phenethylamines, a class of compounds with various pharmaceutical applications (Short et al., 1973).
Passivation of Perovskites for Photovoltaics : Benzylamine is used as a surface passivation molecule to enhance the moisture resistance and electronic properties of perovskite films in solar cells, leading to increased efficiency and stability (Wang et al., 2016).
Artificial Substrates of Benzylamine Oxidase : Benzylamine residues have been incorporated into monomers, polymers, copolymers, resins, and coated silicas for studying the action mechanism of benzylamine oxidase (Bertini et al., 1999).
Synthesis of Benzylamines via Iron Catalysis : A method has been developed using iron catalysts for the synthesis of benzylamines from benzyl alcohols and simpler amines. This process is significant in the production of pharmaceutically active benzylamine compounds (Yan et al., 2016).
Inhibition of Proteolytic Enzymes : Benzylamine derivatives have been studied for their inhibition of proteolytic enzymes like trypsin, plasmin, and thrombin, offering insights into potential therapeutic applications (Markwardt et al., 1968).
Platinum(IV) Complexes with Anticancer Activities : Benzylamine derivatives supported platinum(IV) complexes have shown impressive anticancer activities in vitro, offering new avenues in cancer treatment (Ameta et al., 2013).
Electrochemical Oxidation Studies : The electrochemical behavior of benzylamine has been studied for understanding its oxidation mechanisms, which has implications in various chemical processes (Łuczak, 2007).
Antiarrhythmic Properties : Some benzylamine derivatives have shown potential as antiarrhythmic agents, offering new possibilities in cardiovascular therapy (Remy et al., 1975).
Use in Analytical Chemistry : Benzylamine derivatives have been used as reagents in the titration of lithium alkyls and metal amides, contributing to the field of analytical chemistry (Duhamel & Plaquevent, 1993).
Glucose Tolerance and Metabolic Syndrome Treatment : Chronic administration of benzylamine has been shown to improve glucose tolerance and reduce circulating cholesterol in mice, suggesting potential for treating metabolic syndrome (Iffiú-Soltész et al., 2010).
Catalysis in Organic Synthesis : Benzylamines are key intermediates in various catalytic processes, including hydroamination and hydrogenation, essential in organic synthesis (Bender & Widenhoefer, 2005).
Safety and Hazards
4-(Difluoromethoxy)benzylamine is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The compound can cause severe skin burns and eye damage . Therefore, it is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
[4-(difluoromethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWPLNHRROQPMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366242 | |
Record name | 4-(Difluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177842-14-7 | |
Record name | 4-(Difluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Difluoromethoxy)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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